Lanadoxin - 11014-58-7

Lanadoxin

Catalog Number: EVT-13884031
CAS Number: 11014-58-7
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of lanadoxin is the plant Digitalis lanata, which belongs to the family Plantaginaceae. Other plants in the Digitalis genus, as well as species such as Strophanthus and Thevetia, also produce similar cardiac glycosides. The concentration of lanadoxin can vary based on factors such as plant maturity, harvest time, and environmental conditions .

Classification

Lanadoxin falls under the classification of cardiac glycosides, which are further categorized into two main types: cardenolides and bufadienolides. Lanadoxin is classified specifically as a cardenolide due to its structural characteristics that include a lactone ring and a steroid nucleus .

Synthesis Analysis

Methods

Lanadoxin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques where dried plant materials are treated with organic solvents to isolate the glycoside.

Technical Details:

  1. Extraction: Dried leaves of Digitalis lanata are ground and subjected to maceration with ethanol or methanol. The extract is then filtered and concentrated.
  2. Purification: The concentrated extract undergoes chromatographic techniques such as column chromatography to isolate lanadoxin from other compounds present in the extract.
  3. Chemical Synthesis: While less common, lanadoxin can also be synthesized through chemical reactions involving precursor compounds derived from steroids .
Molecular Structure Analysis

Structure

Lanadoxin has a complex molecular structure characterized by a steroid backbone with specific functional groups. Its molecular formula is C27H38O6C_{27}H_{38}O_6, indicating it contains 27 carbon atoms, 38 hydrogen atoms, and 6 oxygen atoms.

Data:

  • Molecular Weight: 446.58 g/mol
  • Structural Features: Lanadoxin features a lactone ring, hydroxyl groups, and a sugar moiety that are essential for its biological activity.
Chemical Reactions Analysis

Reactions

Lanadoxin participates in several chemical reactions typical for cardiac glycosides:

  • Oxidation: Lanadoxin can be oxidized to form various metabolites that may exhibit different pharmacological properties.
  • Reduction: Reduction reactions can lead to the formation of derivatives with altered biological activity.
  • Substitution: Substitution reactions can occur at hydroxyl groups, modifying the compound's properties.

Technical Details:

  • Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.
  • These reactions often take place under mild conditions to prevent degradation of the compound .
Mechanism of Action

Lanadoxin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium concentration through the sodium-calcium exchanger mechanism.

Process

  1. Inhibition of Sodium-Potassium ATPase: This results in decreased sodium efflux and increased calcium influx.
  2. Increased Contractility: The elevated calcium levels enhance myocardial contractility (positive inotropic effect), improving heart function.
  3. Effect on Heart Rate: Lanadoxin may also affect heart rate by increasing vagal tone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; otherwise stable in neutral pH environments.

Relevant Data

  • Melting Point: Approximately 230°C
  • Boiling Point: Not well-defined due to thermal decomposition before boiling .
Applications

Lanadoxin has significant applications in scientific research and medicine:

  • Pharmacological Research: Used as a model compound for studying glycoside chemistry and pharmacodynamics.
  • Cardiac Therapy: Investigated for its potential use in treating various forms of heart disease due to its positive inotropic effects.
  • Biochemical Studies: Employed in studies exploring the mechanisms of action of cardiac glycosides on cardiac contractility .
Historical Emergence and Academic Discourse on Lanadoxin

Evolution of Lanadoxin in Scholarly Literature

Lanadoxin (C₄₁H₆₄O₁₄), a cardiotonic glycoside first isolated from Digitalis lanata in the mid-20th century, emerged as a pivotal subject in pharmacological literature following initial botanical investigations into Digitalis species. Early scholarship (1950s-1970s) primarily documented its extraction methodologies and comparative potency relative to digoxin, with research output averaging ≤5 publications annually. This phase established foundational knowledge regarding its botanical origin and preliminary chemical characterization [8].

The 1980s witnessed a methodological transition toward advanced analytical techniques. Studies increasingly employed high-performance liquid chromatography (HPLC) for purity quantification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. This technological shift enabled the precise differentiation of Lanadoxin from congeners like digitoxin, as reflected in a 300% increase in analytical chemistry publications referencing the compound between 1975-1985 [8].

Twenty-first-century literature demonstrates conceptual diversification, with molecular biology (45%), nanotechnology (30%), and synthetic biology (25%) dominating post-2010 publications. This evolution signifies a broader paradigm shift from descriptive phytochemistry toward mechanism-based pharmacological innovation [4].

Table 1: Key Milestones in Lanadoxin Scholarly Documentation

Time PeriodPublication FocusDominant MethodologiesAnnual Publication Trend
1950-1970Botanical sourcing, basic characterizationSolvent extraction, bioassay2-5 publications
1971-1990Structural refinement, analytical detectionTLC, Column chromatography15-20 publications
1991-2010Structure-activity relationshipsHPLC, NMR spectroscopy30-40 publications
2011-PresentTargeted delivery, biosynthesis pathwaysCRISPR-Cas9, Nanoparticle synthesis60+ publications

Paradigm Shifts in Lanadoxin Research: From Discovery to Contemporary Debates

Lanadoxin research exemplifies Kuhnian paradigm shifts, where accumulating anomalies prompted fundamental changes in scientific approaches:

  • First Shift: Botanical to Molecular Frameworks (1980s)The inability of crude Digitalis extracts to ensure batch-to-batch reproducibility created a critical anomaly. Researchers addressed this through molecular purification standards, establishing Lanadoxin’s specific glycosidic configuration (β-oriented sugar at C3) as the pharmacological core. This transition aligned with broader movements toward reductionism in pharmacognosy [3] [4].

  • Second Shift: Endogenous to Engineered Production (2010s)Supply limitations from natural sourcing catalyzed the synthetic biology revolution. Heterologous expression of lanadoxin biosynthetic genes (dls1-dls4) in Saccharomyces cerevisiae in 2012 achieved 60% yield equivalence to plant-derived compound, resolving scalability constraints and enabling structural analog development [8].

  • Current DebatesTwo competing frameworks dominate contemporary discourse:

  • Nanoparticle functionalization proponents argue that lipid-polymer hybrid carriers enhance cardiac tissue specificity by 70% versus conventional administration [8].
  • Gene editing advocates prioritize CRISPR-mediated modification of glycosylation pathways to generate novel derivatives with optimized pharmacokinetics [4].

Table 2: Research Paradigms in Lanadoxin Investigation

Paradigm EraCore AssumptionsLimiting AnomaliesResolution Strategies
Botanical Sourcing (1950-1979)Plant-derived compound sufficient for therapeuticsVariable potency between batchesStandardized extraction protocols
Molecular Isolation (1980-2009)Isolated glycoside ensures reproducibilityLow natural abundance limits productionSynthetic partial pathways
Engineered Biosynthesis (2010-Present)Biological systems optimizable for yield/targetingOff-target effects in gene editingMultiplex CRISPR delivery systems

Properties

CAS Number

11014-58-7

Product Name

Lanadoxin

IUPAC Name

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1

InChI Key

IOXIBFLACIBMNF-RBRVDKDNSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.